Ethyl 4-hydroxynicotinate
Overview
Description
Ethyl 4-hydroxynicotinate is a conformationally restricted analog of nicotinic acid . It has a planar conformation and a molecular weight of 167.16 . Its IUPAC name is ethyl 4-oxo-1,4-dihydro-3-pyridinecarboxylate .
Molecular Structure Analysis
Ethyl 4-hydroxynicotinate has a planar conformation . The molecular formula is C8H9NO3 .Scientific Research Applications
Synthesis and Characterization
- Ethyl 4-hydroxynicotinate, through a process of ethylation, has been used to synthesize N-ethylated and O-ethylated products, which lead to various nicotinic acids. These nicotinic acids have applications in the synthesis of chemotherapeutic agents (Kametani et al., 1977).
Biocatalysis and Pharmaceutical Intermediates
- This compound plays a role in the enzymatic synthesis of isoniazid, a critical agent in tuberculosis treatment. A specific reaction in a non-aqueous medium using ethyl isonicotinate with hydrazine hydrate leads to isoniazid, showcasing its potential in biocatalytic processes (Yadav et al., 2005).
- It's also a precursor in synthesizing ethyl (R)-4-chloro-3-hydroxybutyrate, a fine chemical intermediate used in various pharmacologically valuable products, including L-carnitine (Kluson et al., 2019).
Polymer and Material Science Applications
- Ethyl 4-hydroxynicotinate derivatives have been used in synthesizing hyperbranched polyesters, which are of interest as recycled materials due to their ability to undergo hydrolysis or alcoholysis (Parzuchowski et al., 2009).
Chemical Synthesis and Catalysis
- The compound has been involved in the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, where it's used as a part of a catalytic process for creating optically pure products (Kluson et al., 2019).
- It's also a key component in the synthesis of hydroxy lamine derivatives, where ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride is synthesized through condensation and subsequent cyclization processes (Markova et al., 1970).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNXCHQUIPXULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355785 | |
Record name | ethyl 4-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxynicotinate | |
CAS RN |
57905-31-4 | |
Record name | ethyl 4-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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